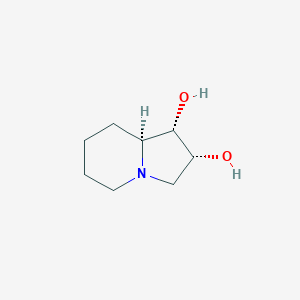
2-Epilentiginosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Epilentiginosine is a natural product found in Astragalus oxyphysus, Ipomoea carnea, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Enantiocontrolled Synthesis
- 2-Epilentiginosine has been synthesized enantioselectively, demonstrating the chemical capability to produce this compound with high stereochemical control. This synthesis approach is significant for the study of naturally occurring indolizidines (Rasmussen, Delair, & Greene, 2001).
Pathway Towards Trans-Dihydroxy Alkylpyrrolidines and Piperidines
- The compound has been used to develop a synthetic pathway for trans-3,4-dihydroxy-2-alkylpyrrolidines and piperidines, highlighting its utility in complex organic syntheses (Kang, Kim, & Rhee, 2014).
Antiepileptogenic Treatments
- Though not directly related to 2-Epilentiginosine, research in antiepileptogenic treatments explores diverse therapies including antiseizure drugs and novel molecular targets, which could indirectly influence the therapeutic potential of related compounds (Kaminski, Rogawski, & Klitgaard, 2014).
Epilepsy and Seizure Models
- Studies on epilepsy and seizure models provide insights into the broader context of neurological research, which may intersect with the pharmacological applications of compounds like 2-Epilentiginosine (Chen et al., 2017).
Metabolomics in Drug-Resistant Epilepsy
- Metabolomic studies in drug-resistant epilepsy could be relevant for understanding how different compounds, including 2-Epilentiginosine, might interact with or affect metabolic pathways in neurological conditions (Murgia et al., 2017).
Neurotherapeutic Strategies
- Research into neurotherapeutic strategies, including the role of COX-2 in epilepsy, presents a broader context in which the therapeutic potential of 2-Epilentiginosine might be evaluated (Rawat, Kukal, Dahiya, & Kukreti, 2019).
Adenosine as a Neuromodulator
- The role of adenosine as a neuromodulator in neurological diseases may offer insights into the potential mechanisms or pathways that could be relevant to 2-Epilentiginosine's effects (Boison, 2008).
Harmonization of Preclinical Data
- The harmonization of preclinical data in epilepsy research provides a framework for assessing the effects and applications of various compounds, possibly including 2-Epilentiginosine (Lapinlampi et al., 2017).
Novel Natural Drugs for Age-Related Diabetes
- Exploring natural drugs for the treatment of age-related diabetes, such as Enteromorpha prolifera oligosaccharide, might indirectly relate to the potential applications of 2-Epilentiginosine in metabolic disorders (Ouyang et al., 2021).
Eigenschaften
CAS-Nummer |
108866-42-8 |
|---|---|
Produktname |
2-Epilentiginosine |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(1S,2R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol |
InChI |
InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7+,8-/m0/s1 |
InChI-Schlüssel |
SQECYPINZNWUTE-RNJXMRFFSA-N |
Isomerische SMILES |
C1CCN2C[C@H]([C@H]([C@@H]2C1)O)O |
SMILES |
C1CCN2CC(C(C2C1)O)O |
Kanonische SMILES |
C1CCN2CC(C(C2C1)O)O |
Synonyme |
2-epilentiginosine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




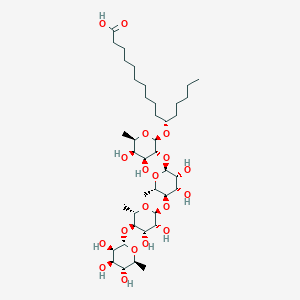
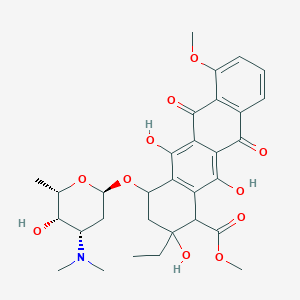
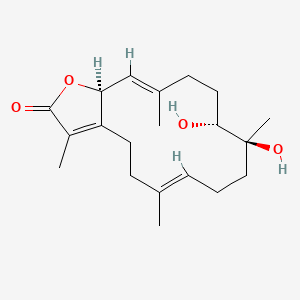
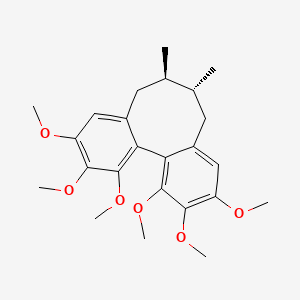

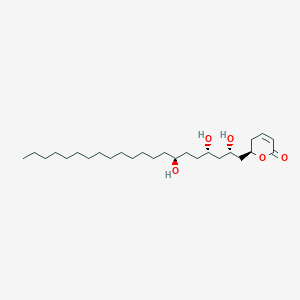
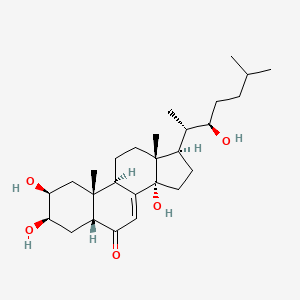
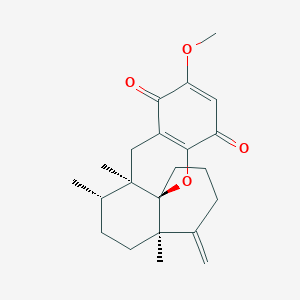

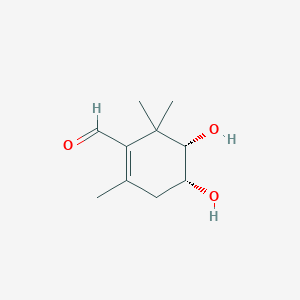
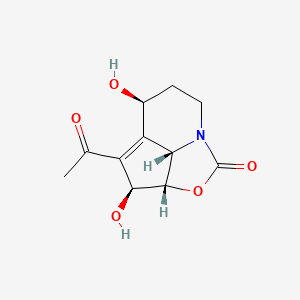
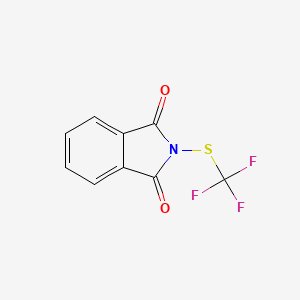
![methyl (1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1245809.png)